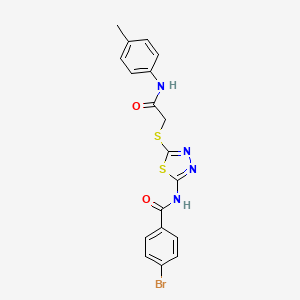

4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a heterocyclic core with sulfur and nitrogen atoms. Its structure includes:

- A 4-bromo-substituted benzamide moiety at the N-terminus.

- A 2-oxo-2-(p-tolylamino)ethylthio side chain attached to the 5th position of the thiadiazole ring.

Thiadiazoles are widely studied for their anticancer, antimicrobial, and antifungal properties due to their ability to modulate enzyme activity and induce apoptosis . The bromine atom enhances lipophilicity and may improve membrane permeability, while the p-tolylamino group contributes to hydrogen bonding and target specificity .

Properties

IUPAC Name |

4-bromo-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2S2/c1-11-2-8-14(9-3-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-4-6-13(19)7-5-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDULWPHBDEKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with p-tolyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Thiadiazole Derivatives

The biological activity of thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

Bromine vs. The 4-nitro group (in ) introduces strong electron-withdrawing effects, which may enhance interactions with positively charged enzyme pockets but reduce metabolic stability .

Side Chain Modifications: The 2-oxo-2-(p-tolylamino)ethylthio group in the target compound shares similarities with compound 4y (), which exhibited potent cytotoxicity. However, 4y lacks the brominated benzamide, suggesting that the bromine may add unique steric or electronic effects.

Research Findings and Mechanistic Insights

Anticancer Activity

- Compound 4y () showed IC₅₀ values lower than cisplatin, attributed to its dual thiadiazole-thioacetamide structure and p-tolylamino group. The target compound’s brominated benzamide may further enhance DNA intercalation or kinase inhibition .

- Derivatives with acrylamido substituents (e.g., 7c–7f ) induced apoptosis via mitochondrial pathways, suggesting that the target compound’s benzamide group could act similarly .

Antifungal Activity

- Oxadiazole-thiadiazole hybrids (6a–6s ) inhibited ergosterol synthesis in Candida spp., a critical target for antifungal agents. The target compound’s thioether linkage and aromatic groups may allow analogous interactions .

Biological Activity

4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

Structural Characteristics

The compound features a bromine atom, a thiadiazole ring, and a benzamide moiety. The presence of these structural components contributes to its biological reactivity and activity. The bromine atom's positioning is crucial as it influences the compound's interactions with biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis and cellular growth.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| This compound | A549 | TBD |

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Against Various Strains

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

- Receptor Modulation : It may modulate receptor activity involved in inflammatory responses.

- Cell Cycle Interference : The compound can interfere with cellular processes such as DNA replication and protein synthesis.

Case Studies

Recent studies have evaluated the anticancer potential of similar thiadiazole compounds against various cancer cell lines. For instance:

- Study on MCF7 and A549 Cell Lines : A derivative showed significant cytotoxicity with an IC50 value of 0.084 ± 0.020 mmol L^-1 against MCF7 cells and 0.034 ± 0.008 mmol L^-1 against A549 cells compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating potential as new antibacterial agents .

Q & A

Q. What are the standard characterization techniques for confirming the purity and structure of this compound?

- Methodological Answer : Key techniques include Nuclear Magnetic Resonance (NMR) for verifying proton and carbon environments (e.g., distinguishing the thiadiazole ring protons at δ 7.5–8.5 ppm and benzamide carbonyl signals at ~168 ppm) . Infrared Spectroscopy (IR) identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) and thioether C-S vibrations (~650 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) . Thin-Layer Chromatography (TLC) monitors reaction progress and purity with solvent systems like ethyl acetate/hexane (3:7) .

Q. How can researchers optimize the synthesis of this compound to improve yields?

- Methodological Answer : Optimize reflux conditions (e.g., 80–100°C in DMF or THF) and use coupling agents like EDCI/HOBt for amide bond formation . Control pH during cyclization steps (e.g., pH 8–9 for thiadiazole ring closure) and employ inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates . Purification via column chromatography with silica gel (60–120 mesh) and gradient elution enhances purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (e.g., 24–72 hr exposure in cell lines like MCF-7 or HeLa) to account for variability in experimental protocols . Use molecular docking simulations (AutoDock Vina, Schrödinger Suite) to validate target interactions (e.g., EGFR or tubulin binding) and correlate with enzymatic inhibition assays . Cross-validate findings using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) profile be evaluated preclinically?

- Methodological Answer : Conduct in vitro metabolic assays using liver microsomes (human/rat) to assess CYP450-mediated degradation . Monitor half-life (t₁/₂) and clearance rates via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) . For in vivo PK studies , administer the compound intravenously/orally in rodent models and collect plasma samples at timed intervals. Analyze using LC-MS/MS to quantify bioavailability and tissue distribution .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., CoMFA, CoMSIA) to correlate substituent effects (e.g., bromine position, p-tolyl group) with bioactivity . Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density distributions and reactive sites (e.g., sulfur atoms in thiadiazole) . Validate predictions by synthesizing analogs with modified functional groups (e.g., replacing bromine with chlorine) and testing in comparative bioassays .

Experimental Design & Data Analysis

Q. How should researchers design experiments to elucidate the compound’s mechanism of action?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) of treated cells to identify differentially expressed pathways (e.g., apoptosis or DNA repair genes) . Use flow cytometry to assess cell cycle arrest (e.g., G2/M phase) and western blotting to quantify protein expression changes (e.g., Bcl-2, caspase-3) . For enzyme targets, perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive) .

Q. What analytical approaches can identify degradation products under varying storage conditions?

- Methodological Answer : Subject the compound to forced degradation studies (heat: 40–60°C; light: UV 254 nm; humidity: 75% RH) for 4–8 weeks . Analyze degraded samples via LC-TOF-MS to detect byproducts (e.g., hydrolysis of the amide bond or thioether oxidation). Compare fragmentation patterns with synthetic standards . Use X-ray crystallography (SHELX programs) to resolve structural changes in degraded crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.